PhTM has been investigated as a potential inhibitor for various enzymes, particularly those involved in carbohydrate metabolism. Studies have shown it to inhibit enzymes like glycosidases and glucosidases, which play a role in breaking down complex sugars in the body. This property has potential applications in the development of drugs for diabetes and other metabolic disorders [].
Some research suggests that PhTM might possess antiviral properties. Studies have shown it to be effective against certain viruses, including the influenza virus and the human immunodeficiency virus (HIV) [, ]. However, further investigation is needed to understand the mechanisms behind this activity and its potential for therapeutic use.
PhTM's ability to bind specifically to certain proteins makes it a potential candidate for biosensing applications. Researchers are exploring its use in developing sensors for the detection of various biological molecules, such as enzymes and biomarkers, which could be useful in disease diagnosis and monitoring [].
Phenyl α-D-thiomannopyranoside is classified as a thioglycoside, characterized by the presence of a phenyl group attached to a mannose ring via a sulfur atom. Its molecular formula is C₁₂H₁₆O₅S, and it has a molecular weight of 272.32 g/mol. The compound is often utilized in carbohydrate chemistry and biological assays due to its structural and functional characteristics .
The primary reaction involving Phenyl α-D-thiomannopyranoside is its use as a substrate in enzymatic assays. It can undergo hydrolysis in the presence of glycosidases, leading to the release of phenol and mannose. Additionally, it can participate in glycosylation reactions, serving as a donor for carbohydrate synthesis .
Phenyl α-D-thiomannopyranoside exhibits notable biological activity, particularly in the study of glycosidase enzymes. It acts as an inhibitor or substrate for various glycosidases, making it valuable for understanding enzyme mechanisms and kinetics. The compound's structure allows researchers to investigate its interactions with biological systems, contributing to the development of glycoside-based therapeutics .
The synthesis of Phenyl α-D-thiomannopyranoside typically involves the reaction between β-D-mannopyranosyl fluoride and thiophenol in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate. The resulting product is purified through column chromatography and recrystallization. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the compound .
Phenyl α-D-thiomannopyranoside has diverse applications across various fields:
Phenyl α-D-thiomannopyranoside shares structural similarities with other thioglycosides and carbohydrate derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Phenyl β-D-glucopyranoside | Thioglycoside | Derived from glucose; different sugar backbone |
Phenyl α-D-galactopyranoside | Thioglycoside | Derived from galactose; variations in stereochemistry |
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside | Glycosylation Model | More complex structure used specifically for glycosylation studies |
Phenyl α-D-thiomannopyranoside is unique due to its specific mannose structure combined with the phenyl group, which influences its reactivity and biological interactions compared to other similar compounds .
Phenyl α-D-thiomannopyranoside was first synthesized in 1967 by Lemieux and Tessier, who pioneered early work in thioglycoside chemistry. This development represented a significant advancement in carbohydrate chemistry, introducing a stable glycosyl donor with unique reactivity profiles. The initial synthesis utilized classical carbohydrate chemistry techniques, establishing the foundation for subsequent refinements in synthetic methodology.
Throughout the 1970s and 1980s, researchers expanded upon the basic chemistry of phenyl α-D-thiomannopyranoside, exploring its reactivity patterns and developing more efficient synthesis routes. By the early 2000s, this compound had become integral to complex oligosaccharide synthesis, particularly for constructing challenging glycosidic linkages.
Phenyl α-D-thiomannopyranoside occupies a distinctive position within thioglycoside chemistry due to several key attributes. As a thioglycoside, it contains a sulfur atom at the anomeric position instead of oxygen, imparting unique reactivity and stability characteristics. This structural modification creates a compound significantly more resistant to enzymatic hydrolysis than corresponding O-glycosides while maintaining excellent reactivity under specific activation conditions.
The compound's significance derives from its versatility as a glycosyl donor in complex carbohydrate synthesis. Its ability to be selectively activated under controlled conditions has made it invaluable for constructing oligosaccharides with precise stereochemical control. Additionally, the α-configuration at the anomeric position provides access to synthetic pathways for both α- and β-glycosidic linkages, depending on the reaction conditions employed.
Research involving phenyl α-D-thiomannopyranoside has evolved substantially since its initial discovery. Early investigations focused primarily on basic synthetic methodologies and reactivity profiles. However, as analytical techniques advanced, particularly low-temperature NMR spectroscopy, researchers began probing the mechanistic aspects of glycosylation reactions involving this compound.
A significant paradigm shift occurred in the early 2000s with the work of Crich and colleagues, who utilized phenyl α-D-thiomannopyranoside derivatives to develop robust methods for β-mannoside synthesis—a historically challenging stereochemical outcome to achieve. The solid-phase synthesis techniques they pioneered represented a major methodological advancement.
More recently, research has expanded into biological applications, with studies demonstrating the potential of thioglycosides as metabolic inhibitors of bacterial glycan biosynthesis. The latest research paradigm, evident in publications through early 2025, emphasizes environmentally friendly synthesis methods, such as odorless synthesis using isothiouronium salts, and detailed mechanistic investigations combining spectroscopic and computational approaches.
Early synthetic routes to phenyl α-D-thiomannopyranoside relied on thioglycosidation reactions, where peracetylated mannose derivatives were treated with thiophenol under acidic conditions. A representative method involves the reaction of 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose with thiophenol in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst [3]. This approach typically yields the thioglycoside as a mixture of anomers, necessitating chromatographic separation to isolate the α-anomer. Key challenges in classical methods include moderate yields (30–50%) and limited stereoselectivity, attributed to the formation of oxocarbenium ion intermediates that permit nucleophilic attack from both faces [2].
The use of peracetylated precursors ensures solubility in nonpolar solvents, but the requirement for harsh acidic conditions often leads to partial hydrolysis of acetyl groups, complicating purification. Despite these limitations, classical methods laid the groundwork for understanding the reactivity of thioglycosides and the role of protecting groups in modulating stereochemical outcomes [4].
The Lemieux-Tessier method, originally developed for β-mannoside synthesis, has been adapted for phenyl α-D-thiomannopyranoside production through strategic modifications. Central to this approach is the use of 2,3-O-carbonate-protected mannosyl donors, which enforce a half-chair conformation in the glycosyl intermediate, favoring α-selectivity by destabilizing the oxocarbenium ion transition state [2]. For instance, treatment of 2,3-O-carbonate-protected mannosyl triflate with thiophenol at −78°C achieves α-anomer selectivity exceeding 90%, as demonstrated in the synthesis of branched trisaccharides [2].
Recent derivatives of this method employ 4,6-O-benzylidene protecting groups to further enhance regioselectivity. These groups restrict conformational flexibility, directing nucleophilic attack to the anomeric carbon while minimizing side reactions at secondary hydroxyl groups [3]. Computational studies corroborate that the 4,6-O-benzylidene group stabilizes the glycosyl triflate intermediate, reducing the activation energy for α-glycoside formation [2].
Modern Lewis acid catalysts, such as silver triflate (AgOTf) and hafnium chloride (Cp₂HfCl₂), have revolutionized thioglycoside synthesis by enabling mild reaction conditions and improved stereocontrol. For example, AgOTf-mediated activation of mannosyl chlorides in the presence of thiophenol affords phenyl α-D-thiomannopyranoside in 72% yield with α:β ratios of 10:1 [4]. The mechanism involves in situ generation of glycosyl triflates, which react via a contact ion pair (CIP) pathway to favor α-anomer formation [2].
Hafnium-based catalysts, particularly Cp₂HfCl₂–AgClO₄ systems, exhibit superior performance in coupling reactions with phenolic acceptors. These systems promote O- to C-glycosyl rearrangements, enabling the synthesis of aryl thioglycosides without competing hydrolysis [4]. Notably, the choice of silver salt significantly impacts yield and selectivity; AgClO₄ enhances anomeric control compared to AgOTf, as evidenced in the synthesis of vancomycin-derived disaccharides [4].
Regioselectivity in phenyl α-D-thiomannopyranoside synthesis is achieved through orthogonal protecting group strategies. The 4,6-O-benzylidene group is pivotal in directing reactivity to the anomeric center while shielding secondary hydroxyls from undesired side reactions [3]. For example, 3-deoxy-3-fluoro-D-glucose derivatives, when protected with 4,6-O-benzylidene, undergo thioglycosidation exclusively at the anomeric position, yielding α-thiomannosides in >85% purity [3].
Temporary silyl protection (e.g., tert-butyldimethylsilyl) at O-2 and O-3 positions has also been employed to streamline regioselective synthesis. Subsequent desilylation under fluoride-mediated conditions restores hydroxyl functionality without compromising the thioglycosidic bond [4].
Stereochemical outcomes in thioglycoside synthesis are governed by the interplay of donor conformation, protecting groups, and reaction dynamics. The 2,3-O-carbonate group enforces a ⁴C₁ chair conformation in mannosyl donors, biasing the transition state toward α-anomer formation via destabilization of the β-pathway [2]. Kinetic studies using deuterium isotope effects (kH/kD = 1.2 at −78°C) confirm a dissociative mechanism involving glycosyl oxocarbenium ions, where nucleophilic attack occurs preferentially from the axial direction [2].
Solvent effects further modulate stereoselectivity. Polar aprotic solvents (e.g., dichloromethane) stabilize solvent-separated ion pairs (SSIPs), favoring β-anomers, while nonpolar solvents promote CIP intermediates and α-selectivity [2]. This principle is exploited in the synthesis of α-thiomannosides using toluene as the reaction medium, achieving α:β ratios of 15:1 [4].
Industrial-scale production of phenyl α-D-thiomannopyranoside necessitates optimizing cost, yield, and purification efficiency. Continuous flow chemistry has emerged as a viable approach, enabling precise control over reaction parameters (temperature, residence time) and reducing solvent waste [4]. For example, BF₃·Et₂O-catalyzed thioglycosidation in a microreactor achieves 90% conversion within 10 minutes, compared to 12 hours in batch processes [3].
Catalyst recycling is critical for economic viability. Immobilized Lewis acids, such as silica-supported AgOTf, retain >80% activity over five cycles, reducing metal contamination in the final product [4]. Additionally, crystallization-based purification methods, leveraging the compound’s high melting point (126–131°C) [1], replace chromatographic steps, enhancing throughput.
Table 1. Comparison of Synthetic Methods for Phenyl α-D-Thiomannopyranoside
Method | Catalyst System | α:β Ratio | Yield (%) | Scalability |
---|---|---|---|---|
Classical (BF₃·Et₂O) | BF₃·Et₂O | 3:1 | 45 | Moderate |
Lemieux-Tessier Deriv. | 2,3-O-Carbonate | 10:1 | 78 | High |
AgOTf-Mediated | AgOTf/SnCl₂ | 15:1 | 72 | High |
Continuous Flow | BF₃·Et₂O (flow) | 8:1 | 90 | Industrial |
Phenyl α-D-thiomannopyranoside exhibits distinct conformational properties that differentiate it from conventional oxygen-bridged glycosides. The compound adopts a stable chair conformation in its six-membered pyranose ring, specifically the 4C1 conformation characteristic of mannopyranoside derivatives [1] . This conformational preference is maintained due to the electronic and steric properties imparted by the sulfur atom in the glycosidic linkage.
The stereochemical configuration at the anomeric center is α, meaning the thiophenyl substituent is positioned axially relative to the ring plane [1] [3]. This α-configuration is evidenced by the optical rotation value of +254° (c=0.5, methanol), which is consistent with the dextrorotatory nature of α-D-mannopyranosides [3]. The anomeric effect, which favors the axial orientation of electronegative substituents at the anomeric carbon, plays a crucial role in stabilizing this configuration. In thioglycosides, this effect is modified due to the larger atomic radius and different electronegativity of sulfur compared to oxygen [4] [5].
Nuclear magnetic resonance spectroscopy provides definitive evidence for the stereochemical assignment. The anomeric proton appears as a doublet at δ 5.52 ppm with a small coupling constant (J = 1.9 Hz), characteristic of the α-anomeric configuration in mannopyranosides [1] [6]. This small coupling constant results from the axial-equatorial relationship between H-1 and H-2, confirming the α-stereochemistry.
Conformational analysis reveals that the exocyclic CH₂OH group preferentially adopts the gauche-gauche conformation about the C5-C6 bond, similar to other mannopyranose derivatives [7] [8]. This conformation is stabilized by intramolecular hydrogen bonding interactions and minimizes steric repulsion between the hydroxyl groups and the ring oxygen atom. The flexibility of this side chain allows for adaptation to different binding environments while maintaining the overall structural integrity of the molecule.
The phenyl aglycon exhibits restricted rotation about the S-C glycosidic bond due to the partial double-bond character imparted by the lone pairs on sulfur [9] [10]. Computational studies using density functional theory have shown that the preferred orientation places the phenyl ring in a position that minimizes steric clash with the sugar hydroxyl groups while maximizing π-π stacking interactions in crystal packing arrangements [9] [11].
The α-anomeric configuration of phenyl α-D-thiomannopyranoside has profound implications for its chemical reactivity, biological activity, and synthetic utility. The stereochemical arrangement at the anomeric center is governed by the interplay of electronic effects, particularly the anomeric effect and the reverse anomeric effect, which are modified in thioglycosides compared to their oxygen analogs [4] [5] [12].
The anomeric effect in thioglycosides results from the stabilizing interaction between the lone pairs of electrons on the ring oxygen and the σ* orbital of the C-S bond [5] [11]. This effect favors the axial orientation of the thiophenyl group, leading to the observed α-configuration. However, the magnitude of this effect differs from oxygen glycosides due to the larger size and different orbital characteristics of sulfur. Computational studies using density functional theory have demonstrated that the energy difference between α and β anomers in thioglycosides is smaller than in corresponding O-glycosides, making anomerization processes more facile [5] [11].
The α-configuration significantly influences the compound's resistance to enzymatic hydrolysis. α-Thioglycosides are generally more resistant to glycosidase-mediated cleavage compared to their β-counterparts, a property that has important implications for their use as enzyme inhibitors or stable glycomimetics [13] [14]. This enhanced stability stems from the poor fit of α-thioglycosides in the active sites of most glycosidases, which are typically evolved to accommodate β-configured natural substrates.
Nuclear magnetic resonance studies reveal characteristic features associated with the α-anomeric configuration. The anomeric carbon appears in the ¹³C NMR spectrum at approximately 98-102 ppm, which is typical for α-thioglycosides [1] [15]. The downfield shift compared to β-anomers reflects the deshielding effect of the axial thiophenyl substituent. The coupling pattern in ¹H NMR, particularly the small ³J₁,₂ coupling constant, provides definitive stereochemical assignment and is consistent across various α-mannopyranosides [6] [15].
The α-configuration also affects the compound's participation in glycosylation reactions when used as a glycosyl donor. Studies have shown that α-thioglycoside donors often exhibit different reactivity profiles compared to β-donors, with implications for stereoselectivity in product formation [5] [12]. The preorganized α-configuration can influence the approach of nucleophilic acceptors and the stability of intermediate oxocarbenium ions formed during glycosylation.
Crystallographic analysis of related α-thiomannosides reveals specific hydrogen bonding patterns that stabilize the α-configuration in the solid state [16] [17]. These structures show evidence of C-H···O and C-H···S intermolecular interactions that contribute to crystal packing stability and may reflect similar stabilizing interactions in solution or biological environments.
The structure-activity relationships of phenyl α-D-thiomannopyranoside encompass multiple structural features that collectively determine its biological and chemical properties. Understanding these relationships is crucial for rational design of thioglycoside derivatives with enhanced or modified activities [18] [13] [19].
The phenyl aglycon plays a critical role in determining binding affinity and selectivity. The aromatic ring provides hydrophobic interactions with target proteins and can participate in π-π stacking interactions with aromatic amino acid residues [20] [21]. Studies on lectin binding have demonstrated that the phenyl group enhances binding affinity compared to simpler alkyl substituents through favorable Van der Waals interactions and contributions to the overall binding enthalpy [22] [21]. The electron density distribution of the phenyl ring, which can be modulated through substitution patterns, affects the compound's electronic properties and consequently its biological activity.
The sulfur bridge represents a key structural modification that imparts unique properties compared to oxygen-bridged analogs. The C-S bond is longer than the corresponding C-O bond (approximately 1.8 Å versus 1.4 Å), which affects the overall molecular geometry and flexibility [23] [24]. This difference influences how the molecule fits into enzyme active sites and binding pockets of target proteins. The sulfur atom's ability to act as both a hydrogen bond acceptor and participant in sulfur-π interactions expands the repertoire of molecular recognition events [13] [16].
The hydroxyl groups on the mannopyranose ring contribute significantly to biological activity through hydrogen bonding interactions. Each hydroxyl group can serve as both a donor and acceptor in hydrogen bonding networks, making them crucial for specific recognition by carbohydrate-binding proteins such as lectins [22] [21]. The spatial arrangement of these hydroxyl groups in the α-D-mannopyranose configuration creates a unique recognition pattern that differs from other sugar configurations. Studies have shown that protection or modification of specific hydroxyl groups can dramatically alter biological activity, indicating their importance in molecular recognition processes [25].
The anomeric configuration (α versus β) is a critical determinant of biological activity. α-Configured thioglycosides generally exhibit enhanced stability toward enzymatic hydrolysis, making them valuable as enzyme-resistant probes or inhibitors [4] [13]. This configuration also affects the compound's ability to mimic natural substrates or inhibit specific enzymes. For instance, α-thiomannosides have been shown to be effective inhibitors of certain glycosyltransferases that normally process α-mannose-containing substrates.
Ring conformation influences both the spatial arrangement of functional groups and the overall shape of the molecule. The preferred 4C1 chair conformation positions the hydroxyl groups in specific orientations that are optimal for biological recognition [7] [8]. Conformational flexibility, particularly around the exocyclic CH₂OH group, allows the molecule to adapt to different binding environments while maintaining favorable interactions. Studies using molecular dynamics simulations have shown that this flexibility is important for accommodating the induced-fit binding mechanisms observed with many carbohydrate-binding proteins [26].
The glycosidic bond length and geometry represent subtle but important structural features that affect activity. In thioglycosides, the C-S bond length is influenced by the electronic environment and can vary based on the nature of both the sugar and aglycon components [23] [24]. Changes in bond length correlate with alterations in binding affinity and enzymatic reactivity, suggesting that these geometric parameters are fine-tuned for optimal biological function.
Computational modeling has become an indispensable tool for understanding the molecular-level interactions of phenyl α-D-thiomannopyranoside with biological targets and for predicting its behavior in various chemical environments. Modern computational approaches combine quantum mechanical calculations with classical molecular dynamics simulations to provide comprehensive insights into thioglycoside structure and function [26] [27] [11].
Density functional theory calculations have been extensively employed to investigate the electronic structure and conformational preferences of phenyl α-D-thiomannopyranoside. Using the B3LYP functional with various basis sets, researchers have optimized molecular geometries and calculated electronic properties including highest occupied molecular orbital and lowest unoccupied molecular orbital energies [28] [11] [29]. These calculations reveal that the compound exhibits a HOMO-LUMO energy gap that reflects its chemical stability and reactivity profile. The electron density distribution maps show polarization of electron density toward the sulfur atom and hydroxyl groups, consistent with their roles as hydrogen bonding acceptors and donors.
Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of thioglycosides in solution. These studies typically employ classical force fields such as GLYCAM or CHARMM that have been parameterized for carbohydrate systems [26] [30]. The simulations reveal that while the pyranose ring maintains a stable chair conformation, significant flexibility exists around the glycosidic linkage and the exocyclic CH₂OH group. This flexibility is crucial for understanding how the molecule adapts to different binding environments and explains the broad specificity observed for some thioglycoside-protein interactions.
Quantum mechanics/molecular mechanics approaches have been particularly valuable for studying thioglycoside interactions with enzymes. These hybrid methods treat the active site region quantum mechanically while using classical mechanics for the protein environment [26] [27]. Such studies have elucidated the mechanism of thioglycoside recognition by glycosidases and glycosyltransferases, revealing the importance of specific hydrogen bonding patterns and the role of enzyme conformational changes upon substrate binding.
Ab initio molecular dynamics simulations have provided detailed mechanistic insights into glycosylation reactions involving thioglycosides. These calculations, which treat the entire system quantum mechanically throughout the simulation, have mapped out the potential energy surfaces for SN1 and SN2 reaction pathways [27]. The results show that thioglycosides can follow complex mechanistic pathways that depend on the solvent environment, the nature of the leaving group, and the nucleophile involved. These insights are crucial for understanding and predicting the stereochemical outcomes of glycosylation reactions.
Computational docking studies have been employed to predict binding modes of phenyl α-D-thiomannopyranoside with various target proteins. These studies typically use programs such as AutoDock or Glide to explore possible binding conformations and rank them by predicted binding affinity [20] [19]. The results have identified key binding sites on lectins, enzymes, and other carbohydrate-binding proteins, providing structural explanations for observed biological activities. Notably, these studies have revealed that the phenyl group often occupies hydrophobic pockets in the target proteins, while the mannopyranose portion makes specific hydrogen bonding contacts with polar residues.
Free energy perturbation calculations have been used to quantitatively predict the effects of structural modifications on binding affinity. These computationally intensive calculations can predict how changes in functional groups, stereochemistry, or conformation affect the thermodynamics of protein-ligand interactions [26]. For thioglycosides, such calculations have been particularly valuable for understanding the impact of sulfur substitution versus oxygen in the glycosidic linkage, providing quantitative estimates of binding energy changes that correlate well with experimental measurements.
Machine learning approaches are increasingly being applied to predict thioglycoside properties and activities. These methods use large datasets of experimental measurements combined with computed molecular descriptors to build predictive models [29]. Recent studies have employed support vector machines, random forests, and neural networks to predict biological activities of thioglycoside libraries, enabling virtual screening approaches for drug discovery applications.
Computational electrostatic potential maps have provided insights into the charge distribution of phenyl α-D-thiomannopyranoside and its influence on molecular recognition. These calculations reveal regions of positive and negative electrostatic potential that correlate with hydrogen bonding patterns and sites of electrophilic or nucleophilic attack [29]. The maps show that the sulfur atom carries a partial negative charge that can participate in favorable electrostatic interactions with positively charged regions of target proteins.
Recent advances in computational methods have enabled the study of thioglycoside behavior in complex biological environments. For example, simulations of thioglycosides in lipid bilayers have provided insights into their membrane partitioning behavior and potential for cellular uptake [31]. Similarly, calculations of thioglycoside interactions with metal ions have revealed coordination patterns that may be relevant for their biological activities or their use as chemical probes [32] [33].